2-[3-{[(4-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
Overview
Description
2-[3-{[(4-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile, also known as CDDP, is a compound that has gained significant attention in the field of organic chemistry due to its potential applications in scientific experiments. It has a molecular weight of 302.76 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)6-7-19-21-11-12-4-3-5-14(16)8-12/h3-8,19H,11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Chemical Synthesis and Derivative Formation
Research by Mittelbach and Junek (1982) explored the reactions involving malononitrile, which forms compounds like (dimethylamino-methylene)malononitrile and 4-chloro-7-methyl-5,7-diaza-1,3,5-octatriene-1,1,3-tricarbonitrile. Their study also delved into the synthesis of 3,5-dicyanopyridine derivatives through the Vilsmeier formylation of malononitrile, demonstrating the versatility of malononitrile in creating complex organic compounds (Mittelbach & Junek, 1982).
Applications in Molecular Probing and Imaging
Shoghi-Jadid et al. (2002) utilized a derivative of malononitrile, [18F]FDDNP, in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This highlights the application of malononitrile derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Development of Novel Chromogenic and Fluorescent Devices
Schramm, Menger, and Machado (2016) synthesized compounds like 2–(4–hydroxybenzylidene)malononitrile and 2–[4–(dimethylamino)benzylidene]malononitrile for optical detection of anions, demonstrating malononitrile derivatives' potential in creating chromogenic chemosensors and chemodosimeters for environmental monitoring (Schramm, Menger, & Machado, 2016).
Photophysical Characteristics for Optical Materials
Zhao, Xiao, Wu, and Fang (2007) investigated the photophysical characteristics of malononitrile derivatives, revealing their strong intramolecular charge transfer absorption bands and potential use in optical materials due to their unique nonlinear optical properties (Zhao, Xiao, Wu, & Fang, 2007).
Exploration in Organic Synthesis and Antimicrobial Agents
The study by Badne, Swamy, Bhosale, and Kuberkar (2011) focused on synthesizing novel heterocyclic compounds using derivatives of malononitrile, examining their antimicrobial activity. This indicates the role of malononitrile derivatives in developing new pharmaceutical compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Safety and Hazards
properties
IUPAC Name |
2-[(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-3-5-14(16)6-4-12/h3-6,8H,7,11H2,1-2H3/b19-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVAVSUIGIVGH-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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